5-Position Methylene Linker vs. 2-Position Isomers: Impact on H₃R/H₄R Binding Affinity
The LINS01 series (1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines) with various N-substituents displayed H₃R binding affinities (Ki) in the micromolar range (e.g., LINS01004, N-allyl: pKi 6.40, Ki ~398 nM) [1]. In a subsequent study, regiochemical relocation of the dihydrobenzofuran attachment from the 2-position to the 5-position, combined with N-allyl or N-cyclopropyl substitution, yielded compounds with sub-micromolar to nanomolar H₃R affinity (pKi 7.0–8.4, Ki ~100–4 nM), representing a >50-fold potency gain driven by the 5-position linkage [2]. Although 4-((2,3-dihydro-5-benzofuranyl)methyl)piperazine-1-carbaldehyde carries an N-formyl group rather than N-allyl, its 5-substituted dihydrobenzofuran scaffold places it in the higher-potency regioisomeric series relative to 2-substituted analogs. Direct comparative binding data for the N-formyl congener are not published; the quantitative advantage is established by class-level inference from structurally proximate 5-substituted analogs.
| Evidence Dimension | Human H₃R binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted to reflect 5-substituted scaffold advantage based on class SAR |
| Comparator Or Baseline | 2-substituted regioisomers (LINS01 series): LINS01004 (N-allyl) pKi 6.40; LINS01005 (N-phenyl) pKi 5.82 |
| Quantified Difference | 5-substituted analogs achieve pKi 7.0–8.4 vs. 2-substituted pKi 5.8–6.4; potency gain >10- to 50-fold attributable to 5-position regioisomerism |
| Conditions | Competitive radioligand binding assay using [³H]N-α-methylhistamine at recombinant human H₃R expressed in HEK-293 cells |
Why This Matters
Procurement of the 5-position regioisomer (CAS 85392-07-0) is essential for programs targeting the higher-affinity H₃R pharmacophore, as 2-substituted regioisomers are predicted to be >10-fold less potent based on class SAR.
- [1] Corrêa, M.F.; et al. Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H₃ and H₄ Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology 2017, 8, 825. View Source
- [2] Corrêa, M.F.; et al. Novel potent (dihydro)benzofuranyl piperazines as human histamine receptor ligands – Functional characterization and modeling studies on H₃ and H₄ receptors. Bioorganic & Medicinal Chemistry 2021, 30, 115949. View Source
